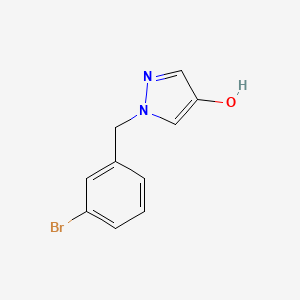

1-(3-Bromobenzyl)-1H-pyrazol-4-ol

Overview

Description

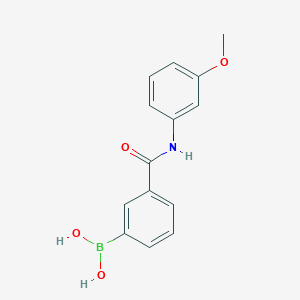

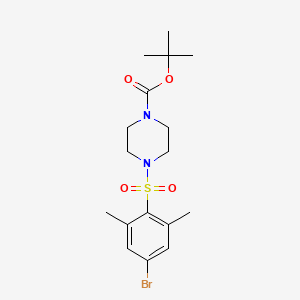

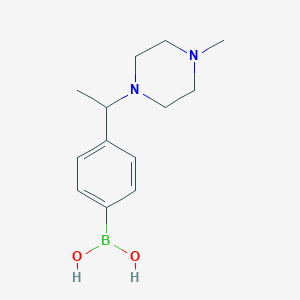

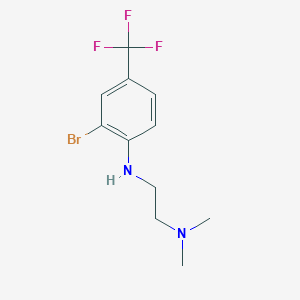

The compound “1-(3-Bromobenzyl)-1H-pyrazol-4-ol” is likely a brominated organic compound. It contains a bromobenzyl group and a pyrazol-4-ol group .

Synthesis Analysis

While specific synthesis methods for “1-(3-Bromobenzyl)-1H-pyrazol-4-ol” are not available, bromobenzyl compounds are often synthesized through substitution reactions .Molecular Structure Analysis

The molecular structure of “1-(3-Bromobenzyl)-1H-pyrazol-4-ol” would likely include a bromobenzyl group attached to a pyrazol-4-ol group .Chemical Reactions Analysis

Bromobenzyl compounds can undergo various reactions, including reduction with diethylzinc to yield corresponding hydrocarbons . They can also participate in multi-component reactions .Scientific Research Applications

Synthesis and Structural Analysis

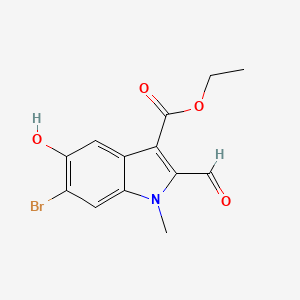

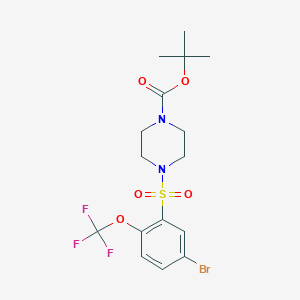

- The compound 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, similar to 1-(3-Bromobenzyl)-1H-pyrazol-4-ol, is an organic intermediate with pyrazole heterocycle and borate functional group. It is obtained through nucleophilic substitution reactions and its structure is confirmed by FTIR, NMR spectroscopy, and MS. X-ray diffraction is used for crystallographic and conformational analysis, with Density Functional Theory (DFT) calculations providing insights into molecular structure characteristics and molecular conformations (Yang et al., 2021).

Reactivity and Catalysis

- Research on 1-(2-bromobenzyl)-4-halopyrazoles, a related compound, explores its reactivity in inter- and intra-molecular palladium-catalyzed direct arylation. The study demonstrates conditions allowing C5-arylations without cleavage of pyrazolyl and benzyl C-halo bonds, leading to the synthesis of complex molecular structures (Brahim et al., 2016).

Functionalization and Medicinal Applications

- A study on the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles via regioselective metalation of pyrazole 1-oxides, closely related to 1-(3-Bromobenzyl)-1H-pyrazol-4-ol, highlights the potential for creating functionalized molecules for various applications, including medicinal chemistry (Paulson et al., 2002).

Synthesis of Antipsychotic Agents

- Research has been conducted on the synthesis and evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating potential as novel antipsychotic agents. This research provides insights into the therapeutic applications of pyrazole derivatives, including those similar to 1-(3-Bromobenzyl)-1H-pyrazol-4-ol (Wise et al., 1987).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The compound’s interaction with its targets can lead to various downstream effects, depending on the specific targets and pathways involved .

properties

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMPNCLMAMOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-benzyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)

![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)